Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-
Description
The compound Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]- (hereafter referred to as Compound X) is a benzenesulfonyl fluoride derivative featuring a benzoyl amino group linked to a 2-chloro-4-nitrophenoxy methyl substituent. This structure positions it as a covalent inhibitor targeting serine proteases, particularly human neutrophil elastase (hNE), due to its reactive sulfonyl fluoride group (-SO₂F), which forms covalent bonds with active-site serine residues .
Properties
CAS No. |
30880-67-2 |
|---|---|
Molecular Formula |
C20H14ClFN2O6S |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C20H14ClFN2O6S/c21-18-11-16(24(26)27)7-10-19(18)30-12-13-1-3-14(4-2-13)20(25)23-15-5-8-17(9-6-15)31(22,28)29/h1-11H,12H2,(H,23,25) |
InChI Key |
AJNLOLXOECTPRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of benzenesulfonylfluoride derivatives typically involves multi-step processes that require careful control of reaction conditions. For the specific compound , the preparation generally follows established protocols for constructing complex aromatic systems containing multiple functional groups.
Key Synthetic Challenges
The preparation of this compound presents several challenges:
- Selective introduction of the sulfonyl fluoride group
- Formation of the amide linkage
- Incorporation of the chloro-nitrophenoxy moiety
- Control of regioselectivity during various transformation steps
Detailed Synthetic Route
Based on the available literature, a comprehensive synthetic route for benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]- can be outlined. The synthesis involves multiple steps starting from commercially available precursors.
Starting Materials
The synthesis begins with readily available starting materials:
Step-by-Step Synthesis
Formation of the Phenoxy Linkage
The first step involves the combination of methyl 4-hydroxybenzoate and 5-chloro-2-fluoronitrobenzene under basic conditions to generate the intermediate compound. This reaction establishes the key phenoxy linkage that forms the backbone of the target molecule.
- Combine methyl 4-hydroxybenzoate with 5-chloro-2-fluoronitrobenzene in the presence of a base
- The reaction yields methyl 4-(4-chloro-2-nitrophenoxy)benzoate (Compound 1) with a yield of approximately 90%
Spectroscopic Data for Compound 1:
¹H NMR (400 MHz, DMSO): δ 8.29 (d, J = 2.6 Hz, 1H), 8.03–7.96 (m, 2H), 7.86 (dd, J = 8.9, 2.6 Hz, 1H), 7.42 (d, J = 8.9 Hz, 1H), 7.20–7.13 (m, 2H), 3.84 (s, 3H).
Reduction of the Nitro Group
The next step involves the reduction of the aromatic nitro group using tin(II) chloride as a reducing agent to form the corresponding amine.
- Dissolve Compound 1 in ethyl acetate (0.05 M)
- Add tin(II) chloride dihydrate (5 equivalents)
- Stir the reaction mixture overnight at room temperature under nitrogen atmosphere
- Quench the reaction with 1 M NaOH and extract with ethyl acetate
- Wash the organic layer with water and dry over MgSO₄
- The product, methyl 4-(2-amino-4-chlorophenoxy)benzoate (Compound 2), is obtained with a yield of approximately 75%
Spectroscopic Data for Compound 2:
¹H NMR (400 MHz, DMSO): δ 7.98–7.88 (m, 2H), 7.01–6.93 (m, 2H), 6.89 (d, J = 8.5 Hz, 1H), 6.85 (d, J = 2.5 Hz, 1H), 6.57 (dd, J = 8.5, 2.6 Hz, 1H), 5.36 (s, 2H).
Sulfonylation of the Amine
The amino group is then sulfonylated using appropriate sulfonyl chlorides. Two different approaches are described in the literature:
Method A: Using indium in acetonitrile
Method B: Using DMAP (4-dimethylaminopyridine) in pyridine as a catalyst
For the preparation of a related compound (Compound 6), the following procedure was used:
- Dissolve Compound 2 (1 equivalent) and 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride (1.1 equivalents) in pyridine (0.4 M)
- Add N,N-dimethylaminopyridine (0.1 equivalent)
- Stir the mixture at 95°C for 3 hours under microwave irradiation
- Extract the mixture with dichloromethane
- Wash the organic layer with aqueous HCl, water, and brine
- Dry the organic phase over MgSO₄ and evaporate
- Precipitate with dichloromethane and petroleum ether to obtain Compound 6 with a yield of 63%
Spectroscopic Data for Compound 6:
¹H NMR (400 MHz, CDCl₃): δ 8.03 (d, J = 2.1 Hz, 1H), 7.93 (d, J = 8.8 Hz, 2H), 7.79 (dd, J = 8.4, 2.1 Hz, 1H), 7.73 (d, J = 2.4 Hz, 1H), 7.51 (d, J = 8.4 Hz, 1H), 7.12 (dd, J = 8.8, 2.5 Hz, 1H), 7.00 (s, 1H), 6.77 (d, J = 8.8 Hz, 1H), 6.65–6.60 (m, 2H), 3.92 (s, 3H).
Saponification
The methyl ester is then hydrolyzed to the corresponding carboxylic acid using sodium hydroxide in dioxane.
- Treat the sulfonylated intermediate with sodium hydroxide in dioxane
- Stir the reaction mixture at room temperature for 2 hours
- Evaporate the solvents and extract with dichloromethane
- Extract the organic layer with water
- Pool and acidify the aqueous layers with 6 M HCl
- Filter the precipitate to obtain the final carboxylic acid compound
For a related compound (Compound 7), this procedure gave a yield of approximately 8%.
Reaction Conditions and Optimization
Critical Parameters
Several critical parameters influence the success of the synthesis:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | Room temperature to 95°C | Higher temperatures may accelerate reactions but can lead to side products |
| Solvent | Pyridine, acetonitrile, dioxane | Solvent choice affects solubility and reaction rates |
| Catalyst | DMAP, indium | Catalysts can significantly improve yields for sulfonylation |
| Reaction Time | 2-3 hours for key steps | Longer times may be needed for complete conversion |
| Base | NaOH for saponification | Concentration affects reaction rate and selectivity |
Purification Techniques
The purification of intermediates and the final compound typically involves:
- Extraction with organic solvents
- Washing with aqueous solutions (HCl, water, brine)
- Drying over anhydrous MgSO₄
- Precipitation techniques
- Column chromatography for more challenging separations
Analytical Characterization
The target compound and its intermediates can be characterized using various analytical techniques:
Spectroscopic Analysis
- ¹H NMR Spectroscopy : Provides information about the hydrogen environments in the molecule
- ¹³C NMR Spectroscopy : Reveals the carbon framework
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns
- IR Spectroscopy : Identifies functional groups, particularly the sulfonyl fluoride moiety
Physical Properties
- Melting Point : Indicates purity
- Solubility Profile : Important for handling and application
- HPLC Retention Time : Useful for purity assessment and identification
Alternative Synthetic Approaches
While the outlined synthetic route represents a viable approach to the target compound, alternative strategies may offer advantages in terms of yield, scalability, or accessibility of starting materials. These could include:
- Convergent synthesis approaches that construct the molecule from larger fragments
- Alternative methods for introducing the sulfonyl fluoride group
- Different protecting group strategies
- Catalytic methods for forming key bonds
Chemical Reactions Analysis
Types of Reactions
4-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The benzamido group can undergo oxidation to form corresponding sulfonamides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamide derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of sulfonamide and other oxidized products.
Scientific Research Applications
4-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and amine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent due to its sulfonamide structure.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This compound can inhibit enzymes by reacting with serine residues in the active site, thereby blocking the enzyme’s activity. The chloronitrophenoxy methyl group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Features of Compound X and Analogues
Key Observations :
- Compound X vs. SuEFx-1: Both are benzenesulfonyl fluoride derivatives, but Compound X’s bulky benzoyl amino and chloro-nitrophenoxy groups may enhance target affinity and stability compared to SuEFx-1, which showed moderate hNE inhibition (IC₅₀ = 3.3 μM) but poor chemical stability .
- Compound X vs. Sivelestat: Sivelestat, a non-covalent hNE inhibitor, has higher potency (IC₅₀ = 44 nM) but lacks the covalent binding mechanism of sulfonyl fluorides. Compound X’s covalent inhibition could offer prolonged therapeutic effects .
- Compound X vs. AEBSF: AEBSF’s aminoethyl group improves solubility but reduces membrane permeability. Compound X’s hydrophobic substituents may enhance tissue penetration but could limit aqueous solubility .
- Compound X vs. PMSF : PMSF’s smaller methyl group allows broad serine protease inhibition but lacks selectivity. Compound X’s complex substituents may confer specificity for hNE or related enzymes .
Enzymatic Selectivity and Mechanism
Acetylcholinesterase Inhibition :
- Compound X: Not directly studied, but benzenesulfonyl fluorides (e.g., AEBSF) inhibit acetylcholinesterase via covalent modification of Ser203 .
- PMSF : Inhibits mouse acetylcholinesterase but is ineffective against Torpedo californica enzyme due to steric hindrance in the active-site gorge .
- Implication : Compound X’s bulkier structure may further restrict access to certain enzymes, enhancing selectivity.
Human Neutrophil Elastase (hNE) Inhibition :
- SuEFx-1 : Moderate hNE inhibition (IC₅₀ = 3.3 μM) but instability limits utility .
- Compound X : Hypothesized to improve potency due to electron-withdrawing nitro and chloro groups stabilizing the transition state during covalent bond formation .
Chemical Stability and Reactivity
Hydrolytic Stability :
- Simple benzenesulfonyl fluorides (e.g., SuEFx-1) are prone to hydrolysis, reducing their half-life in aqueous environments .
- Compound X : The nitro and chloro substituents are electron-withdrawing, which may stabilize the sulfonyl fluoride group against hydrolysis, as seen in fluorinated analogues like 4-tert-butylbenzenesulfonyl fluoride .
Reactivity with Serine Residues :
- AEBSF: Reacts rapidly with serine residues but also modifies lysine and tyrosine residues non-specifically .
- Compound X: The benzoyl amino group may direct the compound to specific enzyme pockets, reducing off-target reactivity.
Market and Therapeutic Potential
Table 2: Marketed and Developmental Compounds
- Compound X’s Advantages: Covalent inhibition offers prolonged action, while its substituents may improve target engagement over non-covalent inhibitors like Sivelestat.
Biological Activity
Benzenesulfonylfluoride, specifically the compound 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]- (commonly referred to as AEBSF), is a notable serine protease inhibitor with significant biological activity. This article provides a comprehensive overview of its mechanisms, effects on various biological systems, and relevant research findings.
AEBSF is characterized by its irreversible inhibition of serine proteases, which play critical roles in various physiological processes including inflammation, coagulation, and cell signaling. The sulfonyl fluoride moiety is essential for its inhibitory activity, allowing it to form covalent bonds with the active site serine residue of target proteases .
1. Inhibition of Proteolytic Activity
AEBSF has been shown to modulate proteolytic activity in several biological contexts:
- In Allergic Inflammation : AEBSF significantly reduces eosinophilic airway inflammation in murine models. It has been observed to lower protease activity in bronchoalveolar lavage fluid (BALF) following allergen exposure, indicating its potential therapeutic effects in allergic asthma .
- In Leukemic Cell Lysis : Research indicates that AEBSF inhibits the lysis of leukemic cells by macrophages. This suggests that serine proteases are involved in macrophage activation and the subsequent cytotoxic response against tumor cells .
2. Antioxidant Properties
AEBSF also exhibits the ability to inhibit NADPH oxidase, an enzyme responsible for generating reactive oxygen species (ROS) in inflammatory cells. This action may contribute to reduced oxidative stress in tissues during inflammatory responses .
Table 1: Summary of Biological Activities of AEBSF
Case Study: Allergic Airway Inflammation
In a study involving AEBSF treatment in murine models sensitized to allergens, significant reductions in airway inflammation were noted. The treatment not only decreased eosinophil counts but also induced regulatory T cells, suggesting a broader immunomodulatory effect .
Q & A
Advanced Question
- Enzyme inhibition assays : Measure IC₅₀ values against trypsin, chymotrypsin, or neutrophil elastase (hNE) using fluorogenic substrates (e.g., Boc-Ala-Pro-Nva-SBzl for hNE). Pre-incubate the compound with the enzyme and monitor activity loss over time .
- Kinetic studies : Determine inhibition mechanism (competitive vs. irreversible) via Lineweaver-Burk plots. Irreversible inhibitors typically show time-dependent activity reduction.
- Structural analysis : X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map interactions between the sulfonyl fluoride group and catalytic serine residues .
How can reaction conditions be optimized for higher yields in large-scale synthesis?
Advanced Question
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may hydrolyze sulfonyl fluorides. Use THF or acetonitrile for moisture-sensitive steps .
- Catalyst screening : Test bases like DBU or DIPEA for amide coupling efficiency.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during fluorination .
- Workflow automation : Microfluidic reactors enhance reproducibility in multi-step syntheses .
How should researchers address contradictions in reported biological activity data?
Advanced Question
Discrepancies may arise from:
- Substituent positioning : Meta-substituted nitro groups may show reduced steric hindrance compared to ortho, altering enzyme binding. Compare activity of positional isomers .
- Assay variability : Standardize buffer pH (e.g., Tris vs. HEPES) and enzyme source (recombinant vs. tissue-extracted).
- Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation in cell-based assays .
What role does SuFEx chemistry play in modifying this compound for clickable probes?
Advanced Question
The sulfonyl fluoride group enables SuFEx-based bioconjugation:
- Probe synthesis : React with alkynes or azides bearing secondary amines (e.g., propargylamine) to form stable sulfonamide-linked conjugates.
- Applications : Label proteins or biomolecules in live-cell imaging. For example, conjugate with BODIPY fluorophores for tracking protease activity .
Optimization : Use Cu(I)-free conditions (e.g., DIBAC-based cyclooctynes) to avoid cytotoxicity .
How can computational modeling predict its selectivity across enzyme families?
Advanced Question
- Docking simulations : Use Schrödinger Suite or GROMACS to model binding poses in serine proteases (e.g., hNE vs. thrombin). Prioritize compounds with hydrogen bonds to catalytic triads.
- MD simulations : Assess binding stability over 100-ns trajectories. High selectivity correlates with persistent interactions in the enzyme active site .
- QSAR analysis : Correlate substituent electronegativity (e.g., nitro vs. chloro groups) with inhibitory potency .
What purification challenges arise during synthesis, and how are they resolved?
Basic Question
- Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane gradient) separates unreacted benzoyl chloride or sulfonic acid intermediates.
- Fluoride contamination : Wash with aqueous NaHCO₃ to remove excess KHF₂.
- Crystallization : Use mixed solvents (ethanol/water) to isolate pure sulfonyl fluoride crystals .
What stability considerations are critical for long-term storage?
Advanced Question
- Hydrolysis prevention : Store under anhydrous conditions (desiccated, −20°C). Avoid DMSO unless stabilized with molecular sieves.
- Light sensitivity : Nitro and chloro groups may degrade under UV; use amber vials.
- Buffer compatibility : In PBS (pH 7.4), monitor decomposition via HPLC over 48 hours .
How does this compound compare to similar benzenesulfonamide derivatives in selectivity assays?
Advanced Question
- Structural analogs : Compare with 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), which shows broader protease inhibition. The 2-chloro-4-nitrophenoxy group may enhance specificity for elastases .
- Activity profiling : Use panel assays against 50+ enzymes (e.g., Eurofins Pharma Discovery Services).
- Meta-substitution effects : Replace the nitro group with methoxy to assess electron-donating vs. withdrawing impacts on binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
